The table below summarizes the core quantitative and qualitative data for this compound.
| Property | Description |
|---|---|
| Mechanism | Negative Allosteric Modulator (NAM) of mGluR5 [1] [2] |
| Biological Activity | Potent and selective mGluR5 negative allosteric modulator [1] |
| Chemical Formula | C18H13F3N6O [1] |
| Molecular Weight | 386.33 g/mol [1] |
| CAS Number | 1539296-46-2 [1] [3] |
| Purity | ≥98% (HPLC) [3] |
Metabotropic glutamate receptor 5 (mGluR5) is a Gq-protein-coupled receptor (GPCR) predominantly expressed at postsynaptic neuronal sites [4]. Its activation triggers a signaling cascade that leads to the release of calcium from internal stores.
The diagram below illustrates the normal mGluR5 signaling pathway and how this compound inhibits it.
This compound binds mGluR5 allosterically to inhibit glutamate-induced calcium signaling [5] [6] [1].
This pathway shows that this compound does not block glutamate's binding site but reduces the receptor's responsiveness, effectively dampening downstream excitatory signaling [4].
A critical consideration for drug development is a specific safety signal observed across the class of mGluR5 NAMs. In preclinical studies using cynomolgus macaques, multiple mGluR5 NAMs, including this compound, induced skin lesions [7].
This finding was consistent across different chemical structures ("chemotypes"), suggesting a potential class-level risk related to the mGluR5 mode of action rather than a single molecule's off-target effect [7].
mGluR5 is a therapeutic target for various neurological and psychiatric disorders, including addiction, anxiety, Parkinson's disease levodopa-induced dyskinesia, and Fragile X syndrome [4]. While several mGluR5 NAMs have advanced to clinical trials, the skin toxicity identified in non-human primates has been a significant challenge for development [7].
For researchers aiming to characterize mGluR5 NAMs like PF-06422913, the following table outlines key experimental methodologies and the rationale behind them.
| Assay Type | Experimental Readout | Information Gained | Key Considerations |
|---|---|---|---|
| Radioligand Binding [1] | Inhibition constant (Ki); IC50 | Binding affinity and selectivity for mGluR5. | Uses rat or human brain membranes; confirms target engagement. |
| Functional Assays (IP1/Calcium Mobilization) [2] | IC50; % inhibition of maximal response | Functional potency in blocking receptor signaling (e.g., Gq-protein pathway). | More relevant than binding alone as it confirms functional antagonism. |
| In Vivo Behavioral Models [3] | Self-administration; anxiety-like behaviors | Therapeutic efficacy in disease models (e.g., addiction, anxiety). | Establishes proof-of-concept and therapeutic window (e.g., vs. food intake). |
| Toxicity & Safety Pharmacology [4] | Clinical observations; histopathology; immune cell markers | Identification of potential adverse effects, such as skin hypersensitivity reactions. | Critical for translational research; species-specific effects may occur. |
A critical finding for the mGluR5 NAM class, including this compound, is the potential for immune-mediated adverse effects. Toxicity studies in non-human primates reported drug-induced skin lesions consistent with a delayed type-IV hypersensitivity reaction [4].
mGluR5 is a Class C G-protein-coupled receptor (GPCR) highly expressed in brain regions involved in reward, motivation, and motor control [3]. Negative allosteric modulators for this target have been extensively researched for conditions including addiction, anxiety, Fragile X syndrome, and L-dopa-induced dyskinesias in Parkinson's disease [3] [5] [6].
The following diagram illustrates the core signaling mechanism of mGluR5 and the site of action for this compound.
This diagram shows that this compound acts as a negative allosteric modulator by binding to a site distinct from the endogenous glutamate (orthosteric) site, thereby inhibiting the downstream Gq-mediated signaling cascade [7] [8] [5].
Storing compounds in DMSO is common practice, but it presents significant challenges that can affect bioassay data accuracy. The primary issues include precipitation and chemical degradation [1].
Precipitation is a major concern, particularly for compounds that are difficult to bioassay. When a precipitate forms, the concentration of the drug in solution becomes uncertain, leading to inaccurate dosing during bioassay plate production [1]. Furthermore, the time course of precipitation and the effects of various solvent mixtures are critical factors that need to be managed [1].
Chemical degradation is another critical factor. Research monitoring approximately 7,200 compounds stored as 20-mM DMSO solutions under ambient conditions showed a significant decrease in compound integrity over time [2]. The probability of observing the intact compound was:
This degradation can lead to unreliable screening results if not properly accounted for in storage protocols.
Determining solubility is essential for reliable assay results. The two main approaches are kinetic and thermodynamic solubility assays.
Table 1: Comparison of Solubility Assay Types
| Assay Type | Primary Use | Key Characteristics | Common Detection Methods |
|---|---|---|---|
| Kinetic Solubility [3] [4] | Early-stage drug discovery, HTS | Fast, uses DMSO stock solutions transferred to aqueous buffer | Nephelometry (light scattering), direct UV/LC-MS after filtration/centrifugation |
| Thermodynamic Solubility [3] [5] | Lead optimization, formulation | Measures equilibrium solubility of pure powder; more rigorous | Shake-flask method with LC/MS or UV detection after long-term incubation (12-24 hours) |
The kinetic solubility assay protocol involves specific steps to ensure accurate results [4]:
For fragment-based screening where typical sample concentrations are around 1 mM, a precise NMR-based method can be employed [6]. The workflow for this assessment is outlined below:
This method uses the ERETIC2 (Electronic Reference to access in vivo Concentrations) software based on the PULCON method for quantification, providing high accuracy with an experimental error estimated at 50 µM [6].
Based on the research findings, here are key recommendations to maximize the probability that compounds remain in solution and are accurately bioassayed:
This compound is characterized as a potent and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM) [1] [2]. It is orally active and acts by binding to an allosteric site on the mGluR5 receptor, inhibiting its downstream signaling [3].
The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Bioactivity | Potent & selective mGluR5 negative allosteric modulator (NAM) [1] [2] |
| Molecular Formula | C₁₈H₁₃F₃N₆O [1] [2] |
| Molecular Weight | 386.33 g/mol [2] |
| CAS Number | 1539296-46-2 [1] [2] |
| Physical Form | White to beige powder [1] |
| Solubility | Soluble in DMSO (10 mg/mL, clear) [1] |
| Purity | ≥98% (by HPLC) [1] |
mGluR5 is a G protein-coupled receptor (GPCR) with significant roles in the central nervous system and peripheral tissues [4] [5]. The balance between its activation and inhibition is crucial for various physiological processes.
| Modulator Type | Example Compounds | Primary Mechanism & Functional Outcome |
|---|---|---|
| Negative Allosteric Modulator (NAM) | This compound [1], MPEP [4], MTEP [6] | Binds to an allosteric site, reduces receptor activity. Linked to reduced hepatic steatosis [4] and social isolation in animal models [6]. |
| Positive Allosteric Modulator (PAM) | VU0360172 [3] | Binds to an allosteric site, enhances receptor response to glutamate. Shows potential for treating schizophrenia [3]. |
| Agonist | CHPG [4] [7] | Activates the receptor. Promotes oligodendrocyte differentiation and remyelination [7]. |
The therapeutic potential of mGluR5 inhibition, as demonstrated by this compound and other NAMs, is illustrated in the signaling pathway below.
Inhibiting mGluR5 activates the AMPK pathway and autophagy, reducing lipid accumulation in hepatocytes [4].
Research highlights both the potential therapeutic applications and critical safety concerns of mGluR5 NAMs.
While a specific protocol for this compound was not found, the following methodologies from studies using other mGluR5 modulators provide a relevant experimental framework.
In Vitro Steatosis Model (using MPEP)
In Vivo Assessment (using mGluR5 KO mice)
PF-04449913 is a potent and orally bioavailable small-molecule inhibitor that targets the Smoothened (Smo) protein within the Hedgehog signaling pathway [1]. The quantitative data from its discovery and profiling is summarized in the table below.
| Property | Lead Compound 1 | Cyclohexyl Derivative 8 | Piperidine Derivative 15 |
|---|---|---|---|
| Target | Smoothened (Smo) | Smoothened (Smo) | Smoothened (Smo) |
| Primary Mechanism | Inhibition of Hedgehog signaling pathway | Inhibition of Hedgehog signaling pathway | Inhibition of Hedgehog signaling pathway |
| Reported Potency (Gli-luciferase assay) | Excellent (Lead) | ~18-fold less potent than 1 [1] | ~2-fold more potent than 8 [1] |
| Human in vitro free CLint | 314 μL/min/kg [1] | No turnover observed [1] | Stable [1] |
| cLogD (pH 6.5) | 4.48 [1] | 2.85 [1] | Information not in search results |
| Aqueous Solubility | 0.1 μg/mL [1] | 37 μg/mL [1] | Information not in search results |
The search result provides a general overview of the strategy used to discover PF-04449913, focusing on improving the properties of a lead benzimidazole compound (compound 1) that had poor metabolic stability and low solubility [1]. Key methodological steps included:
The diagram below illustrates the Hedgehog signaling pathway that PF-04449913 targets, based on the mechanism described in the search results [1].
Diagram of the Hedgehog signaling pathway and PF-04449913 inhibition mechanism.
While direct information on your compound is unavailable, the search results highlight two key areas in modern preclinical neurological research that might be relevant for your investigations:
Table 1: Key Characteristics of this compound
| Parameter | Description |
|---|---|
| Primary Target | Metabotropic Glutamate Receptor 5 (mGluR5) [1] |
| Mode of Action | Negative Allosteric Modulator (NAM) [1] |
| Potency & Selectivity | Described as potent and selective; specific IC50/Ki values not found in search results [1] |
| Administration | Orally active [1] |
Table 2: Common mGluR5 Assay Systems and Readouts
| Assay Type | Measured Parameter | Typical Output / Readout |
|---|---|---|
| Calcium Mobilization | Intracellular calcium flux ([Ca²⁺]ᵢ) | Fluorescence or luminescence intensity (e.g., using Fura-2, Fluo-4) [2] |
| Receptor Binding | Compound affinity for the allosteric site | Radioligand displacement (Ki) [3] |
| Functional Antagonism | Inhibition of agonist-induced response | IC50 value (e.g., against glutamate or DHPG) [1] [3] |
The core activity of an mGluR5 NAM like this compound is typically characterized using a functional assay that measures the inhibition of an agonist-induced response [3]. The general workflow involves:
The following diagram illustrates this general signaling pathway and the point of inhibition for a mGluR5 NAM.
Although details on PF-06422913 are absent, the search results provide relevant information on Pfizer's early-stage oncology research and standard pharmacokinetic (PK) study protocols.
Based on the standard methodologies identified, here is a framework you can use to structure your application notes once the specific data for this compound is located.
You can structure experimental data following the parameters in the table below.
| Parameter | Typical Measurements | Common Units |
|---|---|---|
| Administered Dose | High, medium, low doses | mg/kg |
| Route | Intravenous (IV), oral (PO), intraperitoneal (IP) | - |
| Dosing Volume | Standardized volume based on animal body weight | mL/kg |
| Formulation | Vehicle used (e.g., saline, cremophor/ethanol, HPMC) [2] | - |
| Blood Collection Timepoints | Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose [2] [3] | hours/minutes |
| PK Parameters | C~max~, T~max~, AUC, half-life (t~1/2~), clearance (CL), volume of distribution (V~d~) [2] [4] | Varies by parameter |
The experimental workflow for these studies typically follows a standardized path, which can be visualized in the diagram below.
Should your research involve pharmacokinetic profiling, the following methodology, adapted from a established murine PK protocol, can be detailed in your notes [2].
Drug Formulation:
Animal Preparation:
Drug Administration:
Serial Blood Collection:
Plasma and Sample Analysis:
Pharmacokinetic Analysis:
The oral bioavailability of any drug compound is governed by multiple factors including solubility, permeability, and metabolic stability. For BCS Class IV compounds like PF-06422913, the interplay between solubility and permeability creates particular challenges, as poor solubility limits the amount available for absorption, while poor permeability restricts passage across intestinal membranes [1]. Additionally, such compounds may be substrates for efflux transporters like P-glycoprotein (P-gp) and metabolic enzymes such as CYP3A4, further reducing their systemic exposure [1]. This application note provides comprehensive protocols and formulation strategies to address these challenges specifically for this compound, enabling reliable assessment of its in vivo performance.
Table 1: Formulation Technologies for Poorly Soluble Compounds
| Technology | Mechanism | Typical Size Range | Bioavailability Enhancement | Case Study Examples |
|---|---|---|---|---|
| Lipid-Based Systems (SMEDDS/SNEDDS) | Solubilization in lipid matrices, lymphatic uptake | 20-200 nm | 2.9-4.6× increase in AUC [3] | Mitiglinide microemulsion [3] |
| Solid Dispersions | Creation of amorphous state, polymer inhibition of crystallization | Molecular dispersion | 10× solubility enhancement [4] | Ranolazine-Soluplus dispersions [4] |
| Polymeric Nanocarriers | Molecular encapsulation, improved wetting | 10-200 nm | Varies by polymer system | Emanectin benzoate-alginate [5] |
| Pharmaceutical Cocrystals | Altered crystal packing, improved dissolution | Micron-scale | Dependent on coformer | Nanocrystal technology [1] |
The choice of excipients is critical to the success of any formulation strategy. Based on successful case studies with similar compounds, the following excipients have demonstrated effectiveness for poorly soluble compounds:
Table 2: Excipients for Solubility-Enhancing Formulations
| Excipient Category | Specific Excipients | Function | Optimized Ratios |
|---|---|---|---|
| Oils | Maisine 35-1, Medium-chain triglycerides | Solubilization, self-emulsification | 10-30% in SMEDDS [3] |
| Surfactants | Cremophor EL, Tween 80, Labrasol | Emulsification, permeability enhancement | 30-60% in SMEDDS [3] |
| Co-surfactants | Propylene glycol, Transcutol P | Emulsion stabilization | 10-30% in SMEDDS [3] |
| Polymeric Carriers | Soluplus, HPMC, PVPK-30, PEG 6000 | Crystallization inhibition, matrix formation | 1:1 to 1:3 drug:polymer [4] |
| Lipid Carriers | Gelucire, Compritol | Lipid matrix formation | 1:2 to 1:5 drug:lipid [4] |
Objective: To prepare a SMEDDS formulation for this compound that spontaneously forms a microemulsion upon aqueous dilution with enhanced solubility and intestinal permeability.
Materials:
Procedure:
Objective: To prepare amorphous solid dispersions of this compound using hydrophilic polymers to enhance dissolution rate and apparent solubility.
Materials:
Procedure:
Figure 1: Formulation Development Workflow for Poorly Soluble Compounds - This diagram illustrates the systematic approach to developing formulations for challenging compounds like this compound, from initial screening through to in vivo evaluation.
Solubility Measurement:
Dissolution/Permeation Studies:
Powder X-Ray Diffraction (PXRD):
Differential Scanning Calorimetry (DSC):
Fourier-Transform Infrared Spectroscopy (FTIR):
Objective: To assess the in vivo performance of this compound formulations in suitable animal models and compare with unformulated drug.
Study Design:
Sample Collection:
Bioanalytical Method:
Pharmacokinetic Analysis:
Figure 2: In Vivo Evaluation Workflow - This diagram outlines the systematic process for evaluating this compound formulations in animal models, from dosing through to pharmacokinetic analysis.
Table 3: Troubleshooting Guide for Formulation Development
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Drug Loading | Insufficient solubility in excipients | Screen alternative oils/surfactants; Use solubilizers |
| Formulation Instability | Drug precipitation, phase separation | Optimize surfactant:co-surfactant ratio; Add precipitation inhibitors |
| Large Droplet Size (SMEDDS) | Suboptimal emulsification | Adjust S/CoS ratio; Incorporate additional surfactants |
| Incomplete Amorphous Conversion (Solid Dispersions) | Insufficient drug-polymer interaction | Change polymer; Optimize drug:polymer ratio; Alternative processing method |
| Poor In Vitro-In Vivo Correlation | Non-biorelevant dissolution media | Use biorelevant media (FaSSIF/FeSSIF); Incorporate permeation assessment |
Establish the following quality control parameters for batch release:
The development of effective formulations for poorly soluble compounds like this compound requires a systematic approach that addresses both solubility and permeability limitations. The protocols outlined in this application note provide a comprehensive framework for formulating this compound using advanced drug delivery strategies including self-microemulsifying systems and solid dispersions. Through careful implementation of these methods and thorough characterization, researchers can significantly enhance the in vivo performance of this compound, enabling accurate assessment of its pharmacological potential.
The tables below summarize the key characteristics of models identified in the search results [1] [2] [3].
Table 1: Neurotoxin-Induced Models of Parkinson's Disease
| Model | Key Mechanism of Action | Primary Motor Symptoms | Non-Motor Symptoms | Key Pathological Features | Pros | Cons |
|---|---|---|---|---|---|---|
| 6-Hydroxydopamine (6-OHDA) | Dopamine analogue; induces oxidative stress and mitochondrial complex I inhibition [2]. | Robust motor deficits [4] [1]. | Depression-like behavior, anxiety-like behavior, cognitive impairment [4] [1]. | Rapid & specific nigrostriatal degeneration; no Lewy body formation [2]. | Affordable, reproducible, suitable for drug screening [2] [3]. | Does not mimic progressive nature of PD; no protein aggregation [2]. |
| MPTP | Metabolized to MPP+; inhibits mitochondrial complex I [5]. | Parkinsonian motor symptoms [1] [5]. | Significant non-motor deficits [1]. | Selective damage to dopaminergic neurons in substantia nigra [5]. | Well-established, closely mimics clinical features [5]. | Model specifics and variability exist [1]. |
| Rotenone | Pesticide; systemic mitochondrial complex I inhibition [1] [3]. | Motor impairments [1]. | Reduced social interaction, anhedonia, depressive-like behavior [1]. | Selective nigral damage; can induce alpha-synuclein pathology [3]. | Reproduces features like Lewy bodies [3]. | Methodological heterogeneity in studies [1]. |
Table 2: Other Common Experimental PD Models
| Model Type | Examples | Key Mechanism | Strengths | Limitations |
|---|---|---|---|---|
| Genetic Models | α-synuclein overexpression (e.g., A53T mutant), LRRK2, Parkin, PINK1 models [6] [7] [3]. | Mimics genetic forms of PD; explores molecular pathways of pathogenesis [6] [3]. | Insights into familial PD; can show progressive neurodegeneration [6] [7]. | Often mild or absent nigrostriatal degeneration [6]. |
| Alpha-synuclein PFF | Injection of pre-formed fibrils [6] [7]. | Seeds aggregation of endogenous α-synuclein [6]. | Remarkably recapitulates Lewy body pathology and spreading [6] [7]. | Relatively newer model; protocol standardization ongoing. |
| Pharmacological | Reserpine, Haloperidol [2]. | Depletes monoamines (Reserpine); blocks D2 receptors (Haloperidol) [2]. | Induces transient parkinsonism; useful for studying rigidity/catalepsy [2]. | No permanent neuron loss; no Lewy bodies [2]. |
The following protocols are generalized from methodologies described across the search results.
This protocol is a standard method for inducing dopaminergic neurodegeneration [4] [2].
Workflow Diagram: 6-OHDA Model Creation
Key Steps:
Non-motor symptoms are a critical aspect of PD and can be evaluated in rodent models [4] [1]. The table below outlines common tests.
Table 3: Behavioral Tests for Non-Motor Symptoms in PD Models
| Symptom Domain | Behavioral Test | Procedure Summary | Outcome Measure |
|---|---|---|---|
| Depressive-like Behavior | Sucrose Preference Test [1] | Two-bottle choice (water vs. sucrose solution). | Decreased sucrose preference indicates anhedonia. |
| Forced Swimming Test / Tail Suspension Test [1] | Rodent placed in inescapable water chamber or suspended by tail. | Increased immobility time indicates behavioral despair. | |
| Anxiety-like Behavior | Elevated Plus Maze [1] | Rodent explores open and closed arms of a plus-shaped maze. | Decreased time in/open arm entries indicates anxiety. |
| Cognitive Impairment | Y-Maze / T-Maze [1] | Rodent explores a maze with multiple arms to assess working memory. | Spontaneous alternation performance. |
| Novel Object Recognition [1] | Rodent is presented with familiar and novel objects. | Time spent exploring the novel object indicates recognition memory. | |
| Social Behavior | Social Interaction Test [1] | Rodent is allowed to interact with a conspecific. | Reduced interaction time indicates social deficit. |
High-Performance Liquid Chromatography (HPLC) is a critical tool in pharmaceutical analysis for determining the purity and stability of drug substances and products. A stability-indicating method is specifically designed to quantify the active pharmaceutical ingredient (API) and resolve it from its impurities and degradation products. This document outlines a systematic approach to develop and validate an RP-HPLC method for assessing the purity of a drug substance, structured as an application note for researchers and drug development professionals. The protocol is based on regulatory guidelines (ICH, USP) and established scientific practices [1] [2].
The following workflow outlines the key stages in the method development and validation process.
Proper sample preparation is central to a successful HPLC analysis. The goal is to dissolve the sample and remove any potential interferents [3]. For a drug substance like PF-06422913, this typically involves:
The initial step involves selecting an HPLC method and initial conditions with a high probability of successfully analyzing the sample [1].
The goal of optimization is to achieve baseline resolution between the API, all known impurities, and degradation products. Key parameters to optimize include [5] [1]:
Once the method is optimized, it must be validated to demonstrate it is suitable for its intended purpose. The following diagram illustrates the core parameters and workflow for this process.
Validation is a formal, systematic process conducted per ICH and USP guidelines [2] [6]. The key parameters and typical acceptance criteria are summarized below.
Table 1: Key Validation Parameters and Acceptance Criteria for an HPLC Purity Method
| Validation Parameter | Description | Recommended Experiment | Typical Acceptance Criteria |
|---|
| Specificity | Ability to unequivocally assess the analyte in the presence of components that may be expected to be present [2]. | - Inject blank, placebo (if DP), standard, and sample.
Objective: To demonstrate the stability-indicating nature of the method by subjecting the drug substance to stress conditions and confirming separation of degradants from the main peak [2].
Materials: Drug substance (this compound), 0.1-1 M HCl and NaOH, 3-30% H₂O₂, solvents.
Procedure:
Objective: To determine the recovery of the analyte from the sample matrix.
Materials: High-purity drug substance reference standard.
Procedure:
Before any analytical run, system suitability tests (SST) must be performed to ensure the HPLC system is performing adequately [5] [2]. A typical SST solution contains the analyte and critical impurities at specified levels.
Table 2: System Suitability Test Parameters and Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Theoretical Plates (N) | Column efficiency. | NLT 2000 [5] |
| Tailing Factor (T) | Peak symmetry. | NMT 2.0 [4] [5] |
| Resolution (Rs) | Separation between two peaks. | NLT 2.0 between critical pair [4] |
| Repeatability (RSD) | Precision of multiple injections of a standard. | RSD NMT 2.0% for peak area (n=5 or 6) [4] [2] |
This application note provides a detailed framework for developing and validating a stability-indicating HPLC method for drug substance purity analysis. By following this systematic, science-based approach that incorporates Quality by Design (QbD) principles, researchers can ensure the generation of reliable, high-quality data that meets regulatory standards. The method's life cycle should include ongoing monitoring and revalidation whenever significant changes are made to the method or the drug substance synthesis [2] [6].
Therapeutic drug monitoring is a clinical tool that uses measured drug concentrations to guide dosage adjustments, aiming to achieve drug exposure associated with the best possible response rate [1]. The core principle is that for many drugs, there is a stronger correlation between drug blood concentrations and clinical outcome than between the administered dose and the outcome [1].
This is particularly relevant in oncology, where TDM can help optimize the efficacy of treatments with a narrow therapeutic window. The fundamental requirements for TDM are [1]:
While formal validation for clinical trials follows strict guidelines (e.g., from the FDA or EMA), a limited validation approach can be sufficient for TDM assays due to their clinical, not regulatory, purpose [2]. The following table outlines the key parameters to evaluate when validating a TDM method.
Table 1: Key Validation Parameters for a TDM LC-MS/MS Assay
| Validation Parameter | Description and Recommendation |
|---|---|
| Selectivity/Specificity | Ability to measure the analyte without interference from matrix components. Should be assessed by analyzing blank samples from at least six different sources [2]. |
| Carry-over | The transfer of analyte from a high-concentration sample to a subsequent one. Should be minimized and not interfere with accuracy/precision [2]. |
| Linearity and Calibration Curve | Relationship between response and concentration. A linear range covering expected clinical levels is established using a minimum of six calibration standards [2] [3]. |
| Accuracy and Precision | Accuracy is the closeness of mean test results to the true concentration. Precision is the agreement between individual measurements. For TDM, within ±15% is generally acceptable [2]. |
| Matrix Effect | Suppression or enhancement of ionization by the sample matrix. Should be evaluated and compensated for by using a stable isotope-labeled internal standard where possible [2]. |
| Stability | Evaluation of analyte stability under various conditions (e.g., benchtop, frozen, in autosampler) to ensure integrity during sample handling and analysis [2]. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be reliably measured with acceptable accuracy and precision (typically within ±20%) [2] [3]. |
The following workflow outlines the key stages of a TDM assay, from sample collection to data analysis. You can adapt it for PF-06422913 by substituting the appropriate specific reagents and conditions.
This protocol is adapted from a method for quantifying nilotinib in human plasma [3].
These are generalized parameters that require optimization for this compound.
Once the method is validated, it can be used to measure drug levels in patient plasma, typically the trough concentration (Cₜᵣₒᵤ𝑔ₕ)—the concentration just before the next dose [1]. The results should be interpreted using a predefined clinical decision algorithm.
Table 2: TDM Decision Support Based on Trough Concentration and Antidrug Antibody (ADA) Status
| Drug Concentration | ADA Status | Clinical Response | Recommended Action |
|---|---|---|---|
| Above target | Not Applicable | Responder | Consider de-escalating or tapering treatment [1]. |
| Within target | Not Applicable | Non-responder | Switch to a drug from a different class [1]. |
| Below target | Undetectable | Non-responder | Intensify treatment (increase dose or shorten interval) [1]. |
| Below target | Detectable | Non-responder | Consider switching to a different drug (within or outside its class) [1]. |
I hope this detailed framework provides a solid foundation for your work. Should you obtain the specific chemical properties and expected therapeutic range for this compound, you can refine these protocols further.
This compound is an orally active, potent, and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which has shown promise in preclinical research for various neurological disorders [1]. As a negative allosteric modulator, this compound binds to a site distinct from the endogenous glutamate binding site, modulating receptor function through conformational changes that reduce receptor sensitivity to glutamate. The compound's high selectivity for mGluR5 makes it a valuable research tool for investigating glutamate signaling pathways and their role in neurological function and disease.
The development of robust receptor binding assays for this compound is essential for characterizing its binding affinity, receptor selectivity, and mechanism of action. These assays provide critical data for understanding the compound's pharmacological profile and facilitate the development of similar allosteric modulators. This document provides detailed protocols and technical considerations for conducting receptor binding assays with this compound, incorporating both traditional radioligand approaches and modern non-radioactive methods to accommodate diverse research requirements and facilities.
Receptor-binding assays are fundamental tools in pharmacology and drug development that measure the direct interaction between a receptor and its ligand. These assays can identify both agonists and antagonists acting through the receptor but traditionally cannot differentiate between them without additional functional assays [2]. The equilibrium dissociation constant (Kd) defines the ligand concentration at which half of the receptor population is occupied, while the inhibitory constant (Ki) represents the concentration of competing ligand that displaces half of the specific binding of a radioligand. For allosteric modulators like this compound, the binding mechanism is more complex than simple competitive inhibition, as these compounds bind to allosteric sites that are distinct from the orthosteric binding site, modulating receptor function through conformational changes.
The development of receptor binding assays has evolved from traditional radioactive formats to include various non-radioactive technologies. While radioreceptor assays are fast, easy to use, and reproducible, their major disadvantages include potential human health hazards, radioactive waste production, special laboratory requirements, and relatively high costs for large-scale screening [3]. This has led to the development of non-radioactive assays based on optical methods like fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), and surface plasmon resonance (SPR), which are particularly valuable in high-throughput screening environments.
Metabotropic glutamate receptor 5 (mGluR5) belongs to the Group I family of metabotropic glutamate receptors and is coupled to the Gq signaling pathway. Upon activation by glutamate, mGluR5 stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium stores and activate protein kinase C. This receptor plays crucial roles in synaptic plasticity, neurotransmission, and neuronal development, making it a therapeutic target for various disorders including anxiety, depression, Fragile X syndrome, and Parkinson's disease.
Table 1: Key Characteristics of mGluR5
| Property | Description | Significance |
|---|---|---|
| Receptor Family | Group I metabotropic glutamate receptor | Gq-protein coupled |
| Endogenous Ligand | Glutamate | Primary neurotransmitter |
| Signaling Pathway | Phospholipase C (PLC) | IP3, DAG, and calcium signaling |
| Cellular Localization | Primarily postsynaptic | Modulates neuronal excitability |
| Allosteric Site | Transmembrane domain | Binding site for this compound |
As a negative allosteric modulator, this compound binds within the transmembrane domain of mGluR5, reducing the receptor's response to glutamate without completely abolishing it. This mechanism offers potential therapeutic advantages over competitive antagonists by preserving some basal receptor activity and providing more physiological modulation of receptor function. The following diagram illustrates the binding process of this compound to mGluR5:
The quality of receptor preparations is crucial for consistent and reliable binding data. For mGluR5 binding assays, cell membranes expressing recombinant human mGluR5 are typically used. The preparation protocol involves homogenizing cells in ice-cold hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4) containing protease inhibitors, followed by centrifugation at 40,000 × g for 20 minutes at 4°C. The pellet is resuspended in assay buffer and aliquoted for storage at -80°C. Protein concentration should be determined using a standardized method like Bradford or BCA assay, with typical working concentrations of 5-20 μg protein per tube for radioligand binding assays.
The following protocol describes a standard filtration-based radioligand binding assay suitable for characterizing this compound binding to mGluR5:
Saturation experiments determine the binding affinity (Kd) and receptor density (Bmax) of the radioligand:
Prepare incubation tubes containing increasing concentrations of radioligand (typically 0.1-30 nM) in a final volume of 500 μL assay buffer.
Add membrane preparation to each tube (final protein concentration: 5-20 μg/tube).
Include control tubes for determining nonspecific binding (NSB) by adding excess unlabeled competitor (e.g., 10 μM MPEP).
Incubate samples for 60 minutes at room temperature or 37°C with gentle shaking to reach equilibrium.
Terminate reactions by rapid filtration through GF/B filters presoaked in 0.3% polyethyleneimine (to reduce filter binding).
Rapidly wash filters with 3 × 4 mL ice-cold wash buffer to remove unbound radioligand.
Transfer filters to scintillation vials, add cocktail, and measure radioactivity after 6-12 hours of extraction.
Competition experiments determine the inhibitory constant (Ki) of this compound:
Prepare incubation tubes with a fixed concentration of radioligand (approximately at its Kd value).
Add increasing concentrations of this compound (typically spanning 0.1 nM to 100 μM) to appropriate tubes.
Include control tubes for total binding (no competitor) and nonspecific binding (excess unlabeled competitor).
Add membrane preparation and follow steps 4-7 of the saturation binding protocol.
The following workflow diagram illustrates the key steps in the receptor binding assay process:
As an alternative to filtration methods, Scintillation Proximity Assays (SPA) offer a homogeneous, non-separation approach to receptor binding studies. SPA utilizes specialized beads containing scintillant that emit light only when radioligands are in close proximity (bound to receptors captured on the beads). The protocol for SPA includes:
Select appropriate SPA beads (e.g., WGA-coated beads for membrane capture).
Optimize bead and membrane concentrations to maximize specific binding while minimizing non-proximity effects.
Combine reagents in microplates: membranes, radioligand, this compound (for competition), and SPA beads.
Incubate with shaking for 60-120 minutes to reach equilibrium.
Measure radioactivity using a microplate scintillation counter after brief settling.
SPA offers advantages including reduced handling steps, elimination of separation steps, and minimized radioactive waste. However, potential disadvantages include higher cost, lower counting efficiency, and possible interference from colored compounds [4].
Analysis of receptor binding data typically involves nonlinear regression to determine key pharmacological parameters. For saturation binding experiments, data are analyzed using a one-site binding model to determine the dissociation constant (Kd) and maximum binding site density (Bmax):
[ B = \frac{B_{max} \times [L]}{K_d + [L]} + NS \times [L] ]
Where B is specific binding at each radioligand concentration [L], and NS represents nonspecific binding.
For competition binding experiments, data are analyzed to determine the inhibitory constant (Ki) of this compound using the Cheng-Prusoff equation:
[ K_i = \frac{IC_{50}}{1 + \frac{[L]}{K_d}} ]
Where IC50 is the concentration of this compound that inhibits 50% of specific radioligand binding, [L] is the concentration of free radioligand, and Kd is the dissociation constant of the radioligand.
Table 2: Key Parameters for this compound Binding to mGluR5
| Parameter | Value | Method | Conditions |
|---|---|---|---|
| IC50 | 3 nM | Radioligand competition | [³H]MPEP displacement |
| Ki | 3 nM | Calculated from IC50 | Human mGluR5 membranes |
| Selectivity | >100-fold vs mGluR1 | Competition binding | Selectivity panel |
| Mechanism | Negative allosteric modulator | Functional assays | Calcium mobilization |
To ensure reliable and reproducible binding data, several quality control measures should be implemented:
Several factors require optimization during assay development to ensure robust and reliable results:
For comprehensive characterization of this compound, selectivity profiling against related receptors should be conducted:
Table 3: Troubleshooting Common Issues in Receptor Binding Assays
| Problem | Possible Causes | Solutions |
|---|---|---|
| High nonspecific binding | Radioligand sticking to filters/tubes | Add BSA (0.1-0.5%) or use PEI-treated filters |
| Low specific binding | Receptor degradation, incorrect radioligand concentration | Fresh receptor preps, verify radioligand Kd |
| Poor reproducibility | Variable temperature, inconsistent washing | Standardize incubation conditions, use cell harvester |
| Shallow competition curves | Multiple binding sites, assay artifacts | Test one-site vs two-site binding models |
| High background in SPA | Non-proximity effects, colored compounds | Optimize bead concentration, use clear plates |
Receptor binding assays with this compound serve multiple purposes in drug discovery and development:
The principles and protocols described herein for this compound can be adapted to other allosteric modulators targeting mGluR5 or related receptors. As research progresses, these binding assays will continue to provide critical insights into the complex pharmacology of allosteric modulation and support the development of novel therapeutics for neurological disorders.
This framework is structured to help you compile a complete application note. The content below, especially in the tables and protocols, is based on general best practices in drug discovery [1] [2] and should be replaced with your compound-specific data.
1. Introduction
2. Chemical and Physical Characterization Summarize key data in a table for quick reference.
Table 1: Chemical and Physical Properties of [Compound Name]
| Property | Detail |
|---|---|
| CAS Number | [Insert CAS Number] |
| Molecular Formula | [Insert Formula] |
| Molecular Weight | [Insert Mass] ± [Insert Tolerance] Da |
| Purity | ≥ [Insert Purity] % (by HPLC) |
| Storage Condition | -20°C, desiccated |
| Solubility | [e.g., DMSO: >50 mM] |
3. Experimental Protocols
3.1. Target Engagement and Binding Affinity This section should detail experiments like surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to the target protein.
3.2. Cellular Potency and Viability Assay This protocol assesses the functional effect of the compound in a cell-based model.
4. Experimental Workflow and Mechanism of Action
The diagram below illustrates the key stages of in vitro characterization for a research compound, from biochemical analysis to cellular functional assays.
caption: Workflow for in vitro compound characterization.
For a molecular glue stabilizer, the mechanism can be visualized as follows, based on recent research into protein-protein interaction (PPI) stabilizers [3].
caption: Molecular glue stabilizes a protein-protein interaction.
Since the specific details for PF-06422913 were not available in my search, here are concrete steps you can take to find them:
The table below Artificially divides the characterization of a NAM like PF-06422913 into key experimental phases [1] [2].
| Experimental Phase | Primary Objective | Key Parameters Measured |
|---|---|---|
| 1. In silico Assessment & Binding Site Identification | To predict the binding mode, affinity, and key molecular interactions of the NAM with its target receptor. | Predicted binding energy (ΔG in kcal/mol); key residue interactions; receptor modulation mechanism. |
| 2. In vitro Binding Studies | To quantify the affinity of the NAM for its allosteric site and its effect on orthosteric ligand binding. | Allosteric dissociation constant (KB or KA); binding affinity (Ki in nM); effect on orthosteric ligand Kd. |
| 3. Functional Characterization (Signaling Assays) | To determine the pharmacological effect (negative modulation) on receptor signaling pathways in live cells or tissues. | Half-maximal inhibitory concentration (IC50); negative allosteric modulator cooperativity factor (αβ or β); reduction in agonist efficacy (Emax). |
You can use the following generalized protocols to experimentally characterize a NAM such as this compound.
This protocol is used to generate hypotheses about the binding mode and stability of the NAM-receptor complex [1] [2] [3].
This assay quantifies the binding affinity of the NAM and its effect on the binding of an orthosteric radioligand [2].
[³H]Ligand) in the absence or presence of a fixed concentration of the NAM (this compound).This protocol assesses the functional consequence of NAM binding on receptor signaling, typically by measuring intracellular calcium mobilization [4] [2].
The following diagram illustrates the logical progression of experiments, from computational prediction to functional validation.
Please note that the information available did not specify the target receptor for this compound, which is a critical piece of information. The protocols above are generalized.
PF-06422913, an mGluR5 negative allosteric modulator, can induce skin lesions consistent with a delayed-type (Type-IV) hypersensitivity reaction in cynomolgus macaques [1]. The table below summarizes the key clinical and histological characteristics.
Table 1: Characteristics of Skin Lesions Induced by mGluR5 NAMs
| Feature | Description |
|---|---|
| Time to Onset | Approximately 8 to 9 days after the start of dosing [1]. |
| Clinical Signs | - Macroscopic Lesions: Generalized redness (erythema) and skin lesions in multiple locations, with the most prominent effects in the genital region of males [1].
The available evidence points towards an immune-mediated mechanism. While the exact molecular initiating event is still under investigation, the following pathway synthesizes information from studies on mGluR5 NAMs, including this compound.
Fig. 1 Proposed mechanism for this compound-induced skin lesions in cynomolgus macaques.
Key supporting evidence for this mechanism includes:
It is important to differentiate this specific hypersensitivity reaction from skin toxicities caused by other drug classes. The following table provides a comparison.
Table 2: Comparison of Drug-Induced Skin Toxicities in Cynomolgus Macaques
| Drug / Compound Class | Primary Proposed Mechanism | Key Histological Features | Distinguishing Factors |
|---|---|---|---|
| mGluR5 NAMs (e.g., this compound) | Delayed-Type (Type-IV) Hypersensitivity [1] | Lymphocytic interface inflammation, keratinocyte necrosis, subepidermal bullae [1] | T-cell dominated infiltrate; possible link to primary pharmacology (mGluR5); rechallenge leads to faster onset [1]. |
| Cell Cycle Modulators | Direct Cytotoxicity to rapidly dividing cells (e.g., in epidermis) [3] | Epidermal vesicle formation and ulceration; level of skin separation may vary [3] | Linked to drug's primary mechanism of action on cell cycle; not typically immune-mediated [3]. |
| Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (e.g., Vildagliptin) | Vascular Dysfunction mediated by increased sympathetic tone and Neuropeptide Y (NPY) [4] | Hypertrophy/hyperplasia of dermal arterioles; lesions often on extremities (tail, pinnae) [4] | Lesions are dose-dependent and reversible; prevented by elevated ambient temperature; associated with increased blood pressure [4]. |
If you observe similar skin toxicities in your studies, a combination of histological, immunohistochemical, and investigative techniques can be employed.
This guide addresses the skin lesions identified in cynomolgus macaques treated with metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators, including PF-06422913 [1] [2].
Q1: What are the clinical and histological characteristics of this reaction? The skin lesions are consistent with a delayed type-IV hypersensitivity reaction [1]. The key characteristics are summarized below.
| Feature | Description |
|---|---|
| Time to Onset | 8-9 days after initiation of dosing [1]. |
| Macroscopic Signs | Lesions in multiple locations; most prominent in the genital region of males; generalized erythema in both sexes [1]. |
| Microscopic Signs | Lymphocytic interface inflammation, subepidermal bullae, and individual keratinocyte vacuolation/necrosis [1]. |
| Infiltrate Composition | Primarily CD3 and CD4 positive T lymphocytes; minimal CD68+ macrophages; rare CD8+ T lymphocytes [1]. |
| Rechallenge Response | Re-exposure after a dosing holiday leads to lesion recurrence with a more rapid clinical onset [1]. |
Q2: What is the underlying immunological mechanism? This reaction is a T-cell mediated immune response, classified as a delayed-type hypersensitivity (DTH) [3]. The following diagram illustrates the proposed cellular mechanism.
Q3: How can we manage this issue in preclinical studies? While avoidance is primary, the following strategies can be considered for management and confirmation.
| Strategy | Description & Consideration |
|---|---|
| Dosing Holiday & Rechallenge | A subset of animals was given a dosing holiday and rechallenged. This confirmed the hypersensitivity, as lesions developed with a more rapid onset [1]. This can be a diagnostic tool but carries risks. |
| Pharmacological Intervention | Treatment typically involves anti-inflammatory and immunosuppressive agents. Topical or systemic corticosteroids are a primary medical treatment to reduce inflammation [4]. |
| Consultation | For severe cases, consultation with a specialist in immunology or veterinary pathology is warranted [4]. |
Q4: Are there specific experimental protocols to study this reaction? A rechallenge protocol and detailed histological analysis are key for confirmation and study. The workflow below outlines a general approach.
Key Experimental Notes:
The table below summarizes the core findings from a non-clinical toxicology study on cynomolgus macaques treated with mGluR5 negative allosteric modulators, which includes PF-06422913 [1].
| Aspect | Findings in Cynomolgus Macaques |
|---|---|
| Compound Class | Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators [1] |
| Time to Onset | 8 to 9 days after start of dosing [1] |
| Macroscopic Lesions | Genital region (prominent in males), generalized erythema (both sexes) [1] |
| Microscopic Lesions | Lymphocytic interface inflammation, subepidermal bullae, individual keratinocyte vacuolation/necrosis [1] |
| Inflammatory Infiltrate | Primarily CD3 and CD4 positive T lymphocytes; minimal CD68+ macrophages; rare CD8+ T lymphocytes [1] |
| Rechallenge | Recurrence with more rapid onset after dosing holiday and rechallenge [1] |
| Pathogenesis | Consistent with a delayed type-IV hypersensitivity reaction; some features comparable to bullous drug eruptions in humans [1] |
| MOA Relationship | A relationship to the intended mode of action (mGluR5 inhibition) could not be ruled out [1] |
Lymphocytic interface dermatitis is a histological pattern, and distinguishing this drug-induced reaction from other similar conditions is crucial. The table below lists key differential diagnoses [2] [3].
| Condition | Key Distinguishing Features |
|---|---|
| Cutaneous Lupus Erythematosus | Female predominance; positive ANA, anti-Smith, and anti-dsDNA antibodies; less truncal involvement [4] [2]. |
| Lichen Planus | Dense band-like (lichenoid) lymphocytic infiltrate; epidermal changes like hypergranulosis and acanthosis; often pruritic, purple, polygonal papules [2] [3] [5]. |
| Erythema Multiforme | Prototype of "acute cytotoxic" interface dermatitis; associated with herpes simplex infection or other triggers; "satellite cell necrosis" may be present [2] [3]. |
| Polymorphous Light Eruption | Triggered by sun exposure; lesions can occur in non-sun-exposed areas [4]. |
| Jessner's Lymphocytic Infiltration | Benign condition with superficial and deep perivascular lymphocytic infiltrates; can be induced by drugs [4]. |
For investigating this finding in a non-clinical or translational research setting, the following workflow is recommended.
To delve deeper into the underlying mechanisms, consider these experimental approaches.
1. Histopathology and Immunophenotyping This is the foundational protocol for confirming the diagnosis [1] [2] [3].
2. Rechallenge Study Protocol This protocol is critical for establishing a causal link to the drug and understanding the immune response [1].
In preclinical studies, cynomolgus macaques treated with metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators, including PF-06422913, developed drug-induced skin lesions. A key observation was genital region involvement in male monkeys, alongside generalized erythema in both sexes [1].
The table below summarizes the characteristics of this finding:
| Feature | Description |
|---|---|
| Compound Class | Metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators [2] [1] |
| Species Observed | Cynomolgus macaques [1] |
| Time to Onset | ~8-9 days of dosing [1] |
| Key Clinical Sign | Macroscopic skin lesions, with prominent effects in the genital region of males [1] |
| Histopathology | Lymphocytic interface inflammation, subepidermal bullae, individual keratinocyte vacuolation/necrosis [1] |
| Proposed Mechanism | Delayed type-IV (T-cell mediated) hypersensitivity; a relationship to the primary pharmacology (mode of action) could not be ruled out [1] |
If you observe similar genital erythema in your animal models, here is a recommended investigative workflow to confirm the finding and understand its nature. This process outlines the key steps from initial observation to data synthesis.
Follow these detailed protocols for each step in the investigation:
The following diagram illustrates the pathobiological process and the key investigative questions your study should aim to answer, based on current evidence.
Q1: Is the genital erythema specific to this compound? No. This finding was reported for three different mGluR5 negative allosteric modulators, indicating it might be a class effect. However, the underlying reason (hypersensitivity vs. primary pharmacology) is not fully resolved [1].
Q2: Does the finding resolve, or is it progressive? The clinical course varied. In some animals, lesions resolved despite continued dosing, while in others, the inflammation progressed. One female in a 12-week study exhibited systemic lymphocytic inflammation [1].
Q3: What are the recommended risk mitigation steps for drug development?
Q1: What microscopic skin lesions are associated with mGluR5 NAMs in non-human primates?
Q2: What is the suspected mechanism behind these skin findings?
Q3: Are the skin lesions specific to one compound or seen across the entire drug class?
Q4: Which specific mGluR5 inhibitors are known to cause these effects?
The table below summarizes key information on mGluR5 inhibitors for which data is available, highlighting the association with dermatological findings.
Table 1: Profile of Selected mGluR5 Negative Allosteric Modulators (NAMs)
| Compound Name | Primary Indication (from research) | Potency (IC50/Ki) | Evidence of Skin Lesions in Macaques | Key Pathological Features |
|---|---|---|---|---|
| This compound | Information Limited | Information Limited | Not specified in results | Not specified in results |
| Basimglurant (RG7090) | Research Compound | Kd = 1.1 nM [2] | Reported [1] | Lymphocytic interface inflammation, subepidermal bullae [1] |
| AZD6538 | Neuropathic Pain | rat mGluR5: 3.2 nM; human mGluR5: 13.4 nM [2] | Reported [1] | Lymphocytic interface inflammation, subepidermal bullae [1] |
| AZD9272 | Research Compound | rat mGluR5: 2.6 nM; human mGluR5: 7.6 nM [2] | Reported [1] | Lymphocytic interface inflammation, subepidermal bullae [1] |
| VU6043653 | Research Compound | IC50 = 325 nM (h mGlu5) [2] | Information Limited | Information Limited |
If you observe skin lesions in a non-human primate study, the following diagnostic workflow can help characterize the findings. This diagram outlines a systematic approach from initial observation to a proposed mechanism.
The corresponding recommended experimental protocols are detailed below.
Table 2: Experimental Protocols for Lesion Characterization
| Investigation Area | Recommended Methodology | Specific Protocol & Key Observations |
|---|---|---|
| Gross Pathology | Clinical Observation & Photography | Document the onset (typically after 8-9 days of dosing), location (often genital region in males, generalized erythema in both sexes), and progression of macroscopic lesions [1]. |
| Histopathology | H&E Staining & Microscopy | Identify key microscopic features: lymphocytic interface inflammation, subepidermal bullae (blisters), and individual keratinocyte vacuolation/necrosis [1]. |
| Immunophenotyping | Immunohistochemistry (IHC) | Characterize the inflammatory infiltrate. The typical finding is a dominance of CD3 and CD4 positive T lymphocytes, with minimal CD68+ macrophages and rare CD8+ T lymphocytes [1]. |
| Mechanistic Confirmation | Rechallenge Study | After a dosing holiday and lesion resolution, rechallenge with the compound. A more rapid clinical onset of lesions strongly supports a delayed hypersensitivity reaction [1]. |
The search results I obtained do not contain specific experimental data or visual guides for This compound itself. The information provided here is based on findings from closely related compounds in the same drug class [1]. This strongly suggests a potential class effect, but you should treat this as a guide and verify all protocols and findings against your specific compound data and internal safety studies.
The "hot" or "cold" state of a tumor, defined by the presence of T cells, is a crucial determinant of immunotherapy response [1]. The table below summarizes the key characteristics of these tumor types.
| Feature | "Hot" Tumors (e.g., Melanoma, ccRCC, some NSCLC) | "Cold" Tumors (e.g., Ovarian, Prostate, Pancreatic) |
|---|---|---|
| T-cell Infiltration | High density of T cells within tumor tissue [1]. | Limited to no T-cell infiltration; immune ignorant or excluded [1]. |
| Key Immune Players | CD8+ T cells (can be pre-exhausted or exhausted), CD4+ T cells [1]. | Immunosuppressive cells: Tregs, Myeloid cells, Macrophages [1]. |
| TME Characteristics | Inflamed, active immune response [1]. | Immunosuppressive; often characterized by T cell dysfunction [1]. |
| Response to Immunotherapy | Generally more responsive [1]. | Less responsive; the goal is to convert "cold" to "hot" [1]. |
The following diagram illustrates the spectrum of tumor immune states:
Robust experimental models are essential for investigating T-cell infiltration mechanisms and screening therapeutic candidates. A leading 3D model developed from non-small cell lung cancer (NSCLC) Patient-Derived Xenografts (PDXs) is summarized below [2].
Core Protocol: Establishing a 3D Tumor Spheroid Co-culture with Robust T-cell Infiltration [2]
| Step | Protocol Detail | Purpose & Notes |
|---|---|---|
| 1. Tumor Cell Isolation | Dissociate fresh NSCLC PDX tumor; deplete mouse stromal and dead cells. | Achieves >97% pure human tumor cell population [2]. |
| 2. T-cell Preparation | Isolate from healthy donor PBMCs; activate and expand in vitro for 7 days. | Provides a source of functional, effector T cells [2]. |
| 3. Spheroid Formation | Use magnetic nanoparticles to co-assemble tumor cells and T cells in low-attachment plates with a magnetic device. | Ensures consistent T-cell incorporation from the start, overcoming limited penetration into pre-formed spheroids. Remove magnet after 24h [2]. |
| 4. Culture & Validation | Culture spheroids and monitor growth (e.g., via live imaging, CellTiter-Glo3D). Validate via H&E, IHC (e.g., pan-cytokeratin), and RNA-seq. | Confirms spheroids recapitulate source tumor histology and transcriptome. Growth kinetics are model-dependent [2]. |
| 5. Functional Assay | Treat with therapeutic agents (e.g., bispecific antibodies, checkpoint inhibitors). Measure tumor viability, cytokine secretion, and T-cell cytotoxicity. | Platform is scalable for preclinical drug testing, assessing both tumor-killing and immune activation [2]. |
The workflow for this 3D spheroid model is outlined below:
Q1: Our lab is new to 3D models. What is the main advantage of this magnetic nanoparticle assembly over simply adding T cells to pre-formed spheroids? A1: Traditional methods often result in T cells only interacting with the spheroid's outer edge, failing to recapitulate true infiltration [2]. The magnetic co-assembly method ensures T cells are evenly distributed throughout the spheroid mass from the beginning, leading to more consistent and physiologically relevant interactions for drug testing [2].
Q2: Beyond the 3D model, are there computational approaches to study T-cell infiltration? A2: Yes. In silico models using partial differential equations can simulate the spatiotemporal dynamics of T-cell infiltration in response to chemotactic signals [3]. These mathematical models are calibrated with live imaging data and can be used to predict how different therapies, like bispecific antibodies, alter T-cell trafficking and tumor killing dynamics [3].
Q3: What are some key stromal cells that regulate T-cell infiltration in the TME? A3: Single-cell RNA sequencing studies show that other stromal cells are crucial regulators. Cancer-Associated Fibroblasts (CAFs) can create physical and chemical barriers. Specific subsets of Tumor-Associated Macrophages (TAMs) and Dendritic Cells (DCs) can either promote or inhibit T-cell function and recruitment [1]. The crosstalk between these cells determines the overall immune contexture of the tumor [1].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor T-cell Infiltration | Incorrect CD4+/CD8+ ratio; T cell exhaustion from over-activation; immunosuppressive TME in model. | Optimize T-cell activation protocol. Validate T-cell function before assay. Consider adding cytokine support (e.g., IL-2). Use scRNA-seq to check for inhibitory cell types [1]. |
| High Background in Cytotoxicity Assay | Non-specific T-cell activation; high spontaneous target cell death. | Include a non-targeting control TCB (e.g., CD3-only binder) to measure off-target effects [2]. Ensure target cells are healthy and use proper assay controls. |
| 3D Spheroid Disintegration | Over-handling; excessive force during media changes; incorrect matrix composition. | Handle plates gently. Use specialized low-attachment plates. Consider using a semi-solid extracellular matrix to provide structural support [2]. |
In oncology, "rechallenge" and "treatment holiday" are strategic concepts used to extend the benefits of a therapy, particularly after a patient has developed resistance.
The table below defines the core concepts and their biological rationale.
| Concept | Definition | Primary Biological Rationale |
|---|---|---|
| Rechallenge | The reintroduction of a specific therapy after the tumor has progressed on it (demonstrating resistance) and after an intervening line of different treatment has been administered [1] [2]. | Under therapeutic pressure, resistant mutant cell clones (e.g., KRAS in mCRC) are selected to dominate the tumor. During a subsequent line of non-targeted therapy, these resistant clones can decay, allowing sensitive wild-type clones to re-emerge, potentially restoring drug sensitivity [3] [2]. |
| Treatment Holiday | A planned interruption of treatment in patients who are responding to therapy, with the goal of reducing cumulative toxicity and maintaining quality of life [1] [4]. | A break from treatment may allow for the reversal of epigenetic changes that drive resistance. It may also delay the onset of acquired resistance by reducing the selective pressure on cancer cells [1]. |
For a researcher designing a rechallenge study, the workflow involves careful patient selection, a defined treatment break, and rigorous monitoring. The following diagram outlines the key decision points in this process.
The key methodological steps, corresponding to the workflow above, are:
While specific data on this compound is unavailable, the principles of rechallenge are well-established in targeted oncology therapy.
The table below summarizes the key available information for this compound.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| Quality | ≥98% (HPLC) [1] |
| Physical Form | White to beige powder [1] |
| Solubility | Soluble in DMSO (10 mg/mL, clear) [1] |
| Recommended Storage | Room temperature [1] |
| Biochemical/Physiological Role | Orally active, potent, and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator [1] |
Since specific stability data for this compound is not available, the following table outlines the standard stability storage conditions as defined by ICH guidelines for pharmaceutical products. You can use these as a reference for designing your own stability studies [2].
| Study Type | Standard Conditions | Typical Minimum Duration | Purpose & Application |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months to shelf-life | Simulates intended storage conditions to define shelf life [2]. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Bridges data between accelerated and long-term studies, often used for subtropical climates or if long-term results are borderline [2]. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Accelerates chemical degradation to predict potential stability issues and estimate shelf life [2]. |
For sensitive products, special storage conditions like 2-8°C (cold storage), -20°C (freeze), or -80°C (ultra-low) may be required, along with protection from light [2].
Here is a general methodology you can adapt for conducting a stability study on this compound:
Sample Preparation:
Storage and Sampling:
Analysis of Samples:
The diagram below outlines the logical workflow for designing and conducting a stability study.
What is the recommended storage condition for a small sample of this compound for short-term lab use? Based on the supplier's information, this compound powder can be stored at room temperature for short-term handling [1]. For long-term storage, establishing the optimal condition through a stability study is necessary.
The specific stability data for this compound is not available. What should I do?
What is the most critical parameter to monitor in a stability study for a pure powder like this compound? For a pure active pharmaceutical ingredient (API) powder, the most critical parameters are typically chemical stability (purity) and physical appearance. Using HPLC to track the formation of degradation products against the main peak is essential [1].
Your first step is to determine if observed issues are due to lot-to-lot variation. This variation is defined as a change in the analytical performance of a reagent from one production lot to the next [1].
The comparison process below is a standard approach for validating a new reagent lot in the laboratory [2] [1].
Figure 1: Workflow for validating a new reagent lot.
Establishing clear, pre-defined performance goals is critical. These criteria should be based on clinical needs or biological variation, not just arbitrary percentages [2]. Consider the following sources:
Once a shift is confirmed, a systematic investigation is required. The following workflow guides you through the process.
Figure 2: Troubleshooting pathway for confirmed lot variability.
Prevention is the best strategy. Integrating these QC methods can help build quality into your processes.
Table: Common Quality Control Methods for Assay Validation
| Method | Description | Primary Application in Pharma/Biomarker Research |
|---|---|---|
| Recovery Test [5] | Adding a known amount of analyte to a sample to measure the accuracy of the method. | Verifying the reliability of analytical methods and the effectiveness of sample pretreatment. |
| Calibration Curve Verification [5] | Using low, medium, and high concentration points to verify the precision and accuracy of a standard curve. | Regular monitoring of instrument response performance and stability of standard solutions. |
| Repeat Testing [5] | Testing the same sample multiple times under identical conditions to measure precision. | Monitoring sample preparation uniformity, method precision, and technician skill. |
| Reference Material Monitoring [5] | Using certified reference materials as monitoring samples during testing. | Controlling instrument status, testing processes, and conducting inter-laboratory comparisons. |
| Blank Test [5] | Running the analysis without the sample to determine the background signal of the test system. | Assessing the impact of reagent impurities or environmental contamination on results. |
A full evaluation should be carried out with every change in lot of reagent or calibrator prior to use, as mandated by standards like ISO 15189 [2]. Evaluation is typically not needed when moving to a new bottle from the same lot [2].
Yes. Immunoassays are generally more prone to lot-to-lot variation than general chemistry tests. This is because the production of immunoassay reagents involves the binding of antibodies to a solid phase, which can vary slightly between batches [2] [1].
Traditional lot-to-lot comparisons have a major flaw: they are poor at detecting cumulative shifts over time [2] [1]. To address this, implement:
The following table compiles key information on various mGluR5 NAMs mentioned in the scientific literature. Please note that data for PF-06422913 is incomplete, and values from different sources are not directly comparable due to variations in experimental conditions.
| Compound Name | Key Characteristics / Experimental Data (from search results) |
|---|---|
| This compound | Orally active, potent, selective mGluR5 NAM [1]. |
| MPEP | Prototypical NAM; Ki = 16.3 nM (rat brain); IC₅₀ = 31 nM (IP1 assay) [2]. Neuroprotection at high conc. may involve NMDA receptor inhibition [3]. |
| MTEP | More mGluR5 selective than MPEP; Ki = 42 nM (rat brain); IC₅₀ = 110 nM (IP1 assay) [2]. Inhibits CHPG-induced IP hydrolysis at 0.02 μM [3]. |
| Basimglurant (RG7090) | Potent, selective, orally available; Kd = 1.1 nM [1]. |
| Fenobam | Clinically utilized NAM; repeated admin (20 mg/kg) ↑ spine density in rat mPFC [4]. |
| VU0409106 | Potent, selective NAM; IC₅₀ = 24 nM; shows anxiolytic effects, brain-penetrant [1]. |
| Compound 7i | High-affinity analog; Ki = 0.67 nM (24x > MPEP); IC₅₀ = 2.4 nM (IP1 assay) [2]. |
The search results describe standard methodologies used to characterize mGluR5 NAMs. The diagram below outlines a typical workflow for their pharmacological assessment.
Given the lack of direct comparative data, here are suggestions for how you might develop your guide:
The table below summarizes prominent mGluR5 inhibitor chemotypes based on available scientific literature, which can serve as a basis for comparison in your research.
| Chemotype / Lead Compound | Reported IC₅₀ / Efficacy Data | Key Findings & Therapeutic Potential | Notable Characteristics |
|---|
| Fenobam & Analogues [1] [2] | Fenobam IC₅₀ = 43.0 nM (human mGluR5 Ca²⁺ mobilization assay) [1]. Analogue 4g IC₅₀ = 50.0 nM [1]. | Attenuated nociceptive responses in inflammatory, neuropathic, and visceral pain models [3]. Anxiolytic effects in a clinical study [2]. | One of the first non-benzodiazepine anxiolytics discovered; prototype for imidazolone/tetrahydropyrimidinone chemotypes [1] [2]. | | MPEP / MTEP [4] [5] [6] | Reduced hyperalgesia in formalin test and mechanical allodynia in spinal nerve ligation (SNL) model [4]. Anxiolytic-like effects in rodent models [4]. | MTEP shows greater selectivity for mGluR5 over mGluR1 and fewer off-target effects (e.g., at NMDA receptors) compared to MPEP [5] [6]. Prototypical pyridine-based antagonists. | | Dual 5-HT2AR/mGluR5 Antagonists [7] | Novel small molecules (e.g., VVZ-2471) showed dose-dependent anti-nociceptive effects. Efficacy comparable to gabapentin and morphine in SNL and formalin-induced pain models [7]. | Novel strategy for enhanced anti-allodynic and anti-nociceptive effects with low abuse potential [7]. | Dual-pharmacology approach targeting two key pain pathways simultaneously. | | Tetrahydropyrimidinone Fenobam Analogues [1] | Multiple analogues synthesized. Potency varies with substitution; 4g, 4h, 4l (3-chloro-, 3-bromo-, 3-cyano-) showed low nanomolar IC₅₀ values (50-100 nM) [1]. | Designed to explore structure-activity relationships and improve drug-like properties [1]. | Exploration of fenobam's core structure to develop new lead compounds. |
The efficacy data for mGluR5 inhibitors are generated through a range of standardized in vitro and in vivo experiments. Key methodologies are outlined below.
The following diagram illustrates the core signaling pathway of mGluR5 and the site of action for negative allosteric modulators, which underlies their therapeutic effects.
The diagram shows that mGluR5 is a Gq-protein coupled receptor. Its activation by glutamate leads to phospholipase C stimulation, producing second messengers that trigger intracellular calcium release and protein kinase C activation. This pathway modulates neuronal excitability and potentiates NMDA receptor function. Negative allosteric modulators bind to a separate site on mGluR5, inhibiting receptor activation and downstream signaling, which can reduce excitatory transmission in disease states [3] [5].
While the specific data on PF-06422913 was not available in the current search results, the information above provides a solid foundation for your comparison guide.
This compound is documented as an orally active, potent, and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM) [1] [2]. The primary safety concern identified in the literature is the induction of skin lesions.
The table below summarizes the key findings from a toxicology study on mGluR5 NAMs, which included this compound:
| Aspect | Findings in Cynomolgus Macaques |
|---|---|
| Compound Class | Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators |
| Study Duration | 2-week and 12-week toxicity studies |
| Macroscopic Lesions | Delayed skin lesions (after 8-9 days); genital region (males), generalized erythema (both sexes) [3]. |
| Microscopic Lesions | Lymphocytic interface inflammation, subepidermal bullae, individual keratinocyte vacuolation/necrosis [3]. |
| Immune Cell Infiltrate | Predominantly CD3 and CD4 positive T lymphocytes; minimal macrophages; rare CD8 positive T cells [3]. |
| Rechallenge Response | Faster onset upon re-exposure after a dosing holiday [3]. |
| Proposed Mechanism | Type-IV delayed hypersensitivity; some features comparable to bullous drug eruptions in humans [3]. |
| Specificity | Observed across three different mGluR5 NAM chemotypes, suggesting a possible class effect related to the mode of action [3]. |
The safety data primarily comes from standard regulatory toxicology studies conducted in non-human primates.
The following diagram illustrates the hypothesized pathway by which mGluR5 inhibition leads to the observed skin lesions, based on the studied literature.
The skin toxicity was identified as a serious adverse event. Crucially, the fact that this effect occurred across three different mGluR5 NAMs with different chemical structures suggests that the skin lesions may be a class effect related to the inhibition of the mGluR5 receptor itself, rather than a unique problem with a single molecule [3]. This is a critical consideration for your comparison, as it implies that other compounds sharing this mechanism of action may carry a similar risk.
When comparing oncology drugs like PF-06422913 with alternatives, researchers typically evaluate the following key metrics, often derived from dose-response experiments:
| Parameter | Description | Interpretation |
|---|---|---|
| IC(_{50}) | Concentration that inhibits 50% of a target activity or cell viability [1] [2] | Lower value indicates higher potency for the desired inhibitory effect. |
| EC(_{50}) | Concentration that induces 50% of a maximum effective (desired) biological response [1] | Lower value indicates higher efficacy for the desired biological effect. |
| Therapeutic Index | Ratio of toxic dose (e.g., IC({50}) for healthy cells) to effective dose (e.g., EC({50}) or IC(_{50}) for disease target). | Higher ratio indicates a wider safety margin and better clinical viability. |
The diagram below outlines a standard cell-based workflow for generating cytotoxicity and potency data, which forms the basis for calculating the parameters above [2].
A typical MTT cytotoxicity assay protocol involves the following key steps [2]:
The table below summarizes the key parameters typically assessed during HPLC method validation, as per ICH and other regulatory guidelines, along with common methodologies and acceptance criteria [1] [2].
| Validation Parameter | Experimental Methodology | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | Analyze samples with and without forced degradation (heat, light, acid, base, oxidation). Use peak purity tools (PDA, MS) [1]. | No interference from impurities, excipients, or degradation products. Baseline resolution (Rs > 2.0) [3]. |
| Accuracy | Spike placebo or API with known amounts of analyte at multiple levels (e.g., 80%, 100%, 120%). Calculate recovery [1] [2]. | Recovery of 98–102% for API; RSD < 2% [2]. |
| Precision (Repeatability) | Analyze six independent sample preparations from a single batch [2]. | RSD of content < 2% [2]. |
| Intermediate Precision | Repeat repeatability study on a different day, with a different analyst, and on different equipment [1] [2]. | Combined RSD of all 12 results (from both days) < 2% [2]. |
| Linearity | Analyze analyte at a minimum of 5 concentrations, from LOQ to 200% of target level [2]. | Correlation coefficient (r) > 0.999 [2]. |
| Range | Established from the linearity study, confirming acceptable accuracy, precision, and linearity within the interval [1]. | Encompasses the intended testing concentrations (e.g., 80-120% of assay specification) [1]. |
| Limit of Detection (LOD) | Signal-to-noise ratio (S/N) method [2]. | S/N ≥ 3 [2]. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio (S/N) method, plus injection precision [2]. | S/N ≥ 10; RSD of peak area from 6 injections < 2% [2]. |
| Robustness | Deliberate, small variations in method parameters (e.g., mobile phase ratio ±5%, flow rate ±10%, temperature, column brand) [2] [3]. | RSD of assay results from varied conditions < 2%; consistent separation [2]. |
For a "Publish Comparison Guide," detailing the experimental methodology is crucial. Here are protocols for key validation experiments:
Forced Degradation for Specificity: Subject the drug substance and product to stress conditions including acid (e.g., 1M HCl), base (e.g., 1M NaOH), oxidative (e.g., 3-30% H₂O₂), thermal, and photolytic exposure. Aim for approximately 5-20% degradation to ensure the method can separate the main peak from degradants without over-degrading it. Analyze samples to confirm peak purity and resolution [1] [2].
Accuracy by Recovery Test: For a drug product, prepare a placebo mixture. Spike this placebo with known quantities of the API at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three preparations at each level. Analyze and calculate the recovery percentage for each spike [2].
Robustness Testing: Systematically vary parameters one at a time to assess their impact. This includes testing columns from at least three different brands or lots, varying the mobile phase ratio by ±2-5%, altering the flow rate by ±10%, and adjusting the pH of the aqueous buffer by ±0.1-0.2 units. The method is considered robust if all results meet system suitability criteria and the RSD of the assay remains below 2% under all varied conditions [2] [3].
The following diagram illustrates the typical workflow for developing and validating an HPLC method, integrating development with the key stages of validation [4].
To establish a validated method for this compound, you can apply the above framework directly.
The information you're seeking is likely found in specialized or non-public sources. Here are the most effective ways to locate it:
Once you obtain the data, you can structure your guide using the following evidence-based approaches:
| Pathway Name | Species | Benchmark Dose (nM) | Max. Fold Change | Number of DEGs |
|---|---|---|---|---|
| Example: Nrf2-mediated oxidative stress | Human | 110.5 | 3.2 | 45 |
| Example: Nrf2-mediated oxidative stress | Rat | 12.7 | 4.8 | 112 |